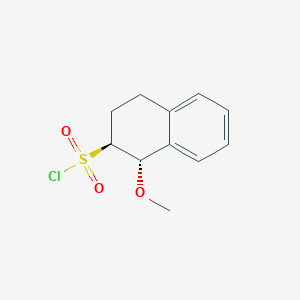
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a methyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone typically involves the reaction of 4-methyl-2-pyrrolidin-1-ylpyrimidine with ethanone under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Aplicaciones Científicas De Investigación
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings in its structure allow it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanone: Similar structure but with a methanone group instead of ethanone.
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanone: Similar structure but with a propanone group.
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)butanone: Similar structure but with a butanone group.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties .
Propiedades
IUPAC Name |
1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-10(9(2)15)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABHHFBBZHHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)
![3-(3-methylbenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2618534.png)


![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate](/img/structure/B2618537.png)


![Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride](/img/structure/B2618544.png)


![8-(4-methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2618549.png)
![N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2618550.png)
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2618553.png)
![2-[Ethyl-(2-methoxyphenyl)amino]ethanol](/img/structure/B2618554.png)
